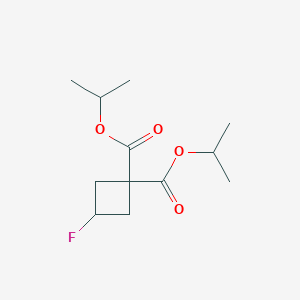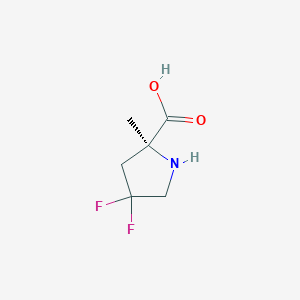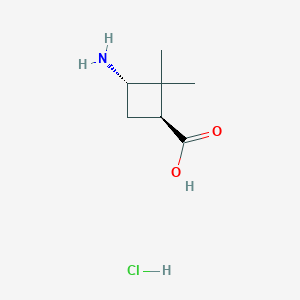![molecular formula C10H14ClNO3S B1403608 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride CAS No. 1864016-65-8](/img/structure/B1403608.png)
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, also known as MS-257, is a synthetic compound. It has a linear formula of C10H14O2N1Cl1 .
Synthesis Analysis
Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of valinol, L-phenylalaninol, L-leucinol, L-alaninol and L-serine methylester, along with methyl-, phenyl-, and 4-methoxyphenyl-sulfonic chlorides to yield sulfonyl aziridines .Molecular Structure Analysis
The molecular formula of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is C10H14ClNO3S. The molecular weight is 263.74 g/mol.Chemical Reactions Analysis
Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Applications De Recherche Scientifique
Polymer Synthesis
3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride: is a valuable monomer in polymer chemistry, particularly for the synthesis of polyamines through ring-opening polymerization . This process can yield polymers with a variety of structures, from linear to branched, and is instrumental in creating materials with specific properties such as elasticity, strength, and chemical resistance.
Antibacterial and Antimicrobial Coatings
The polymers derived from this compound can be applied as coatings that exhibit antibacterial and antimicrobial properties . These coatings are particularly useful in healthcare settings, where they can be used on medical devices, surgical tools, and hospital surfaces to prevent the spread of infections.
CO2 Adsorption
Materials synthesized from 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be engineered to have high surface areas and porosity, making them excellent candidates for capturing and storing carbon dioxide . This application is crucial for environmental technologies aimed at reducing greenhouse gas emissions.
Chelation and Materials Templating
Chelating agents derived from this compound can bind to metal ions, which is useful in various industrial processes, including water treatment, mining, and as catalysts in organic synthesis . Additionally, these compounds can serve as templates for the creation of nanostructured materials.
Non-viral Gene Transfection
The polymers formed from 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be used in non-viral gene transfection methods . These methods are a safer alternative to viral vectors for delivering genetic material into cells, which is a critical step in gene therapy and genetic research.
Drug Delivery Systems
Due to its structural versatility, this compound can be used to create polymers that encapsulate drugs, allowing for controlled release and targeted delivery . This has significant implications for improving the efficacy and reducing the side effects of various medications.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIUFXIOBSWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)


![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)


![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)

